Electron Affinity and Vertical Detachment Energy Differentiate AlH₃⁻ from AlH₂⁻, AlH₄⁻, and BH₃⁻
Negative‑ion photoelectron spectroscopy provides the most direct comparison of electronic stability across aluminium hydride anions. AlH₃⁻ exhibits an adiabatic electron affinity (EA) of 0.30 ± 0.10 eV and a vertical detachment energy (VDE) of 0.9 ± 0.1 eV . This places it in a narrow intermediate window: it is substantially less strongly bound than AlH₂⁻ (EA = 0.90 ± 0.10 eV, VDE = 1.5 ± 0.1 eV) and far weaker than AlH₄⁻ (VDE = 4.4 eV) , yet more than seven times stronger than BH₃⁻ (EA = 0.038 ± 0.015 eV) . Theoretical work on group‑13 trihydrides confirms that AlH₃ and GaH₃ both have EAs of ca. 0.3 eV, reinforcing the systematic trend .
| Evidence Dimension | Adiabatic electron affinity (EA) and vertical detachment energy (VDE) |
|---|---|
| Target Compound Data | EA = 0.30 ± 0.10 eV; VDE = 0.9 ± 0.1 eV |
| Comparator Or Baseline | AlH₂⁻: EA = 0.90 ± 0.10 eV, VDE = 1.5 ± 0.1 eV; AlH₄⁻: VDE = 4.4 eV; BH₃⁻: EA = 0.038 ± 0.015 eV |
| Quantified Difference | AlH₃⁻ EA is 0.60 eV lower than AlH₂⁻; VDE is 3.5 eV lower than AlH₄⁻; EA is ~7.9× larger than BH₃⁻ |
| Conditions | Gas‑phase negative‑ion photoelectron spectroscopy (LPES); 193 nm photons for AlH₄⁻; Zhang et al. 2013 for AlH₂⁻/AlH₃⁻; Graham et al. 2014 for AlH₄⁻; Wickham‑Jones et al. 1989 for BH₃⁻ |
Why This Matters
This intermediate electronic stability makes AlH₃⁻ uniquely suited for calibrating electron‑binding models and for studying systems where neither extremely weakly nor extremely strongly bound anions are relevant.
- [1] NIST Chemistry WebBook, SRD 69, AlH₃ radical anion – Electron affinity determinations, EA = 0.30 ± 0.10 eV, VDE = 0.9 ± 0.1 eV, Zhang, Wang, et al., 2013. View Source
- [2] NIST Chemistry WebBook, SRD 69, AlH₂ anion – Electron affinity determinations, EA = 0.90 ± 0.10 eV, VDE = 1.5 ± 0.1 eV, Zhang, Wang, et al., 2013. View Source
- [3] J. D. Graham, A. M. Buytendyk, D. Zhang, S. G. Collins, K. A. Wills, and K. H. Bowen, Alanate anion, AlH₄⁻: Photoelectron spectrum and computations, J. Phys. Chem. A, 2014, 118, 8103–8108. View Source
- [4] NIST Chemistry WebBook, SRD 69, Borane (BH₃) radical anion – Electron affinity determinations, EA = 0.038 ± 0.015 eV, Wickham‑Jones, Moran, et al., 1989. View Source
- [5] Chemical Physics, 2017, 482, 387–392, Selected boron, aluminum, and gallium trihalide and trihydride anions, DOI: 10.1016/j.chemphys.2016.05.008. View Source
